molecular formula C20H17N5O2S B2398349 N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 894998-22-2

N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B2398349
CAS RN: 894998-22-2
M. Wt: 391.45
InChI Key: LJVSTSNYKDZKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide” is a research compound. It is a heterocyclic compound, which means it is a cyclic compound with atoms of at least two different elements as members of its rings . This compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are typically condensation reactions, with hydrazonoyl halides acting as reagents . These compounds can also act as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis of heterocyclic compounds incorporating a thiadiazole moiety, demonstrating potential insecticidal applications. These compounds were synthesized using various precursors and assessed for their activity against the cotton leafworm, showcasing the versatility of similar compounds in agricultural applications (Fadda et al., 2017).
  • Another study detailed the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, a process that highlights the potential for creating structurally related compounds efficiently and with high yields, indicating the utility of such methodologies in pharmaceutical syntheses (Zheng et al., 2014).

Biological Activities and Applications

  • The antitumor activity of compounds with related structures has been a focal point of research, with some demonstrating potent activity against cancer cell lines. This includes the synthesis of benzo[cyclohepta]pyrido triazolo pyrimidinones, which showed promising results against liver and breast cancer cell lines, suggesting potential therapeutic applications (Edrees & Farghaly, 2017).
  • Compounds resembling the target molecule have been prepared as potential antiasthma agents, showcasing the broad therapeutic potential of this chemical class. The development of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors highlights the exploration of these compounds in respiratory conditions (Medwid et al., 1990).

Miscellaneous Applications

  • The utility of related compounds in amplifying the effects of other agents, such as phleomycin, against bacterial cultures indicates their potential role in enhancing antibiotic efficacy. This suggests a novel application area in combating bacterial resistance and improving treatment outcomes (Brown & Iwai, 1979).

properties

IUPAC Name

N-benzyl-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-17-11-16(15-9-5-2-6-10-15)25-19(22-17)23-24-20(25)28-13-18(27)21-12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H,21,27)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVSTSNYKDZKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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